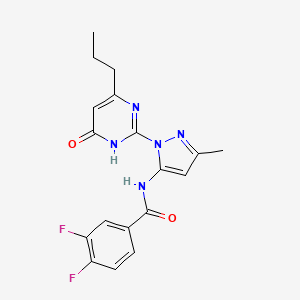
3,4-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,4-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H17F2N5O2 and its molecular weight is 373.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4-Difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the incorporation of fluorine atoms and various heterocycles, suggests a diverse range of biological activities. This article reviews the compound's biological activity based on recent research findings and studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H17F2N5O2, with a molecular weight of approximately 373.36 g/mol. The presence of fluorine substituents may enhance the lipophilicity and biological activity of the compound, making it a promising candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F2N5O2 |
| Molecular Weight | 373.36 g/mol |
| Purity | Typically ≥ 95% |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
Antitumor Activity: Pyrazole derivatives have shown promising results in inhibiting tumor growth. For instance, certain analogs displayed significant antiproliferative effects against cancer cell lines such as MCF-7 with IC50 values in the low micromolar range .
Anti-inflammatory Properties: Compounds within this class have demonstrated anti-inflammatory effects through mechanisms involving cyclooxygenase (COX) inhibition. Studies have reported that specific pyrazole derivatives can stabilize human red blood cell membranes, indicating potential anti-inflammatory activity .
Antimicrobial Activity: The antimicrobial properties of pyrazole derivatives have been well documented, with several compounds exhibiting activity against various bacterial strains. This suggests that this compound may also possess similar characteristics .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
Study on Anticancer Activity:
A study evaluated a series of pyrazole derivatives for their anticancer properties using the MTT assay. The most potent compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating potential for development into new cancer therapies .
Anti-inflammatory Evaluation:
Another study investigated the anti-inflammatory effects of pyrazole derivatives in vivo using carrageenan-induced paw edema models. The results indicated significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2/c1-3-4-12-9-16(26)23-18(21-12)25-15(7-10(2)24-25)22-17(27)11-5-6-13(19)14(20)8-11/h5-9H,3-4H2,1-2H3,(H,22,27)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSANRDDJQWEYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














